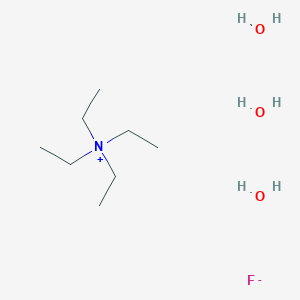![molecular formula C13H21NO4 B2383474 (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 124002-32-0](/img/structure/B2383474.png)
(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 124002-32-0 . Its molecular weight is 255.31 and its linear formula is C13H21NO4 .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . The steps include the use of triethylamine and isobutyl chloroformate in dichloromethane or tetrahydrofuran at 0°C, followed by a reaction at 20°C or 0-40°C for 24-36 hours . This is followed by the addition of trifluoroacetic acid in dichloromethane at 20°C or 30°C for 1 hour . The final step involves the use of potassium carbonate in acetonitrile under reflux for 24 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 .Physical And Chemical Properties Analysis
This compound is an oil with a predicted density of 1.196±0.06 g/cm3 . The predicted boiling point is 386.0±25.0 °C .Scientific Research Applications
Synthesis Methodologies
- A scalable synthesis method for structurally similar compounds, emphasizing the control of stereoselectivity in cyclopropanation steps, has been detailed. Such methodologies are crucial for producing complex organic compounds with high precision (Wang et al., 2013).
- Another study describes the asymmetric synthesis of related piperidinedicarboxylic acid derivatives, showcasing advanced techniques in stereochemistry and highlighting the intricacies involved in the synthesis of complex organic molecules (C. Xue et al., 2002).
Chemical Transformations and Derivatives
- Research on cyclopropane-annelated azaoligoheterocycles underscores the relevance of the compound in constructing complex chemical structures, highlighting its role as a building block in chemical synthesis (M. Gensini & A. de Meijere, 2004).
- An efficient process for the synthesis of hexahydrocyclopentapyrrolone derivatives, a class of compounds pivotal for diverse pharmacological activities, has been developed. The process emphasizes cost-effectiveness and scalability, crucial for industrial applications (R. Bahekar et al., 2017).
- A novel condensation reaction involving carboxylic acids and non-nucleophilic N-heterocycles, including pyrroles, demonstrates the compound's versatility in facilitating complex chemical reactions (Atsushi Umehara et al., 2016).
- The utility of related compounds in tert-butoxycarbonylation reactions, a critical step in protecting amino groups during peptide synthesis, underlines the compound's significance in synthetic organic chemistry (Yukako Saito et al., 2006).
Medicinal and Pharmacological Intermediates
- The compound's structural analogs play a crucial role in the production of cephalosporin drugs, demonstrating its significance in the pharmaceutical industry (Sun Na-na, 2010).
- A study on the synthesis of all four stereoisomers of a structurally similar compound provides insights into the synthesis of unnatural amino acids, potentially opening new avenues in drug design and development (Bettina Bakonyi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIOLLMOIIRTR-GUBZILKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
CAS RN |
124002-32-0 |
Source


|
| Record name | (2S,3aS,6aS)-1-[(tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)